3,7-Dimethyl-10-propan-2-yl-11-oxatricyclo[5.3.1.02,6]undecan-3-ol
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Overview
Description
Chrysothol is a naturally occurring compound isolated from the aerial parts of Chrysothamnus viscidiflorus var. viscidiflorus . It is a sesquiterpenoid with the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol . Chrysothol has shown significant antimicrobial and anticancer activities, making it a compound of interest in various scientific fields .
Preparation Methods
Chrysothol can be synthesized through the extraction from Chrysothamnus viscidiflorus. The preparation involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL .
Chemical Reactions Analysis
Chrysothol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions include derivatives of the original sesquiterpenoid structure, such as ketoalcohol derivatives and cinnamic acid derivatives.
Scientific Research Applications
Chrysothol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Chrysothol involves its interaction with microbial cell membranes, leading to the disruption of cell integrity and subsequent cell death . In cancer cells, Chrysothol induces apoptosis, a process of programmed cell death, by targeting specific molecular pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
Chrysothol is similar to other sesquiterpenoids such as guaiane-type sesquiterpenoids and cinnamic acid derivatives. its unique structure and potent antimicrobial and anticancer activities distinguish it from other compounds in this class . Similar compounds include:
Guaiane-type sesquiterpenoids: These compounds share a similar sesquiterpenoid structure and exhibit various biological activities.
Cinnamic acid derivatives: These derivatives are known for their antimicrobial and anticancer properties.
Properties
IUPAC Name |
3,7-dimethyl-10-propan-2-yl-11-oxatricyclo[5.3.1.02,6]undecan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-9(2)10-5-8-15(4)11-6-7-14(3,16)12(11)13(10)17-15/h9-13,16H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWNHOBTYNZGAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3CCC(C3C1O2)(C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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